molecular formula C25H19NO3Si B12043521 (4-Nitrobenzoyl)(triphenyl)silane CAS No. 1176-24-5

(4-Nitrobenzoyl)(triphenyl)silane

Cat. No.: B12043521
CAS No.: 1176-24-5
M. Wt: 409.5 g/mol
InChI Key: LNGWEGQXRYNHGU-UHFFFAOYSA-N
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Description

(4-Nitrobenzoyl)(triphenyl)silane is an organosilicon compound featuring a triphenylsilane core substituted with a 4-nitrobenzoyl group. This structure combines the steric bulk of triphenylsilane with the electron-withdrawing nitro group, which significantly influences its reactivity and applications. The nitro group enhances electrophilicity, making the compound suitable for catalytic transformations, cross-coupling reactions, or as a functionalized building block in materials science.

Properties

CAS No.

1176-24-5

Molecular Formula

C25H19NO3Si

Molecular Weight

409.5 g/mol

IUPAC Name

(4-nitrophenyl)-triphenylsilylmethanone

InChI

InChI=1S/C25H19NO3Si/c27-25(20-16-18-21(19-17-20)26(28)29)30(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-19H

InChI Key

LNGWEGQXRYNHGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

(4-Nitrobenzoyl)(triphenyl)silane undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols . Major products formed from these reactions include amino-substituted benzoyl silanes and various hydrosilylated derivatives .

Mechanism of Action

The mechanism of action of (4-Nitrobenzoyl)(triphenyl)silane primarily involves its ability to undergo hydrosilylation reactions. The silicon-hydrogen bond in the triphenylsilane moiety can add across multiple bonds in alkenes, alkynes, and carbonyls, facilitated by catalysts such as platinum or palladium .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, electronic, and reactivity differences between (4-Nitrobenzoyl)(triphenyl)silane and related organosilanes:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituent(s) Key Properties/Applications References
(4-Nitrobenzoyl)(triphenyl)silane Not explicitly given (inferred: C25H19NO3Si) 4-Nitrobenzoyl, triphenylsilane High electrophilicity due to nitro group; potential for catalysis or functional materials.
Triphenylvinylsilane C20H18Si Vinyl group Silane coupling agent; forms covalent bonds with inorganic surfaces via condensation.
Trimethyl[(4-nitrophenyl)ethynyl]silane C11H13NO2Si 4-Nitrophenyl ethynyl, trimethyl Smaller size; ethynyl linker enhances conjugation for optoelectronic applications.
(4-Methoxyphenyl)triphenylsilane C25H22OSi 4-Methoxyphenyl Electron-donating methoxy group reduces electrophilicity; alters reaction kinetics.
Triphenyl(4-dioxaborolanylphenyl)silane C30H31BO2Si Dioxaborolane group Boron-containing; used in Suzuki-Miyaura cross-coupling reactions.

Key Comparisons:

Electronic Effects The nitro group in (4-Nitrobenzoyl)(triphenyl)silane is strongly electron-withdrawing, increasing electrophilicity at the silicon center compared to electron-donating substituents like methoxy in (4-Methoxyphenyl)triphenylsilane . This makes the former more reactive in hydrosilylation or oxidative addition reactions .

Steric Effects

  • Triphenylsilane derivatives with bulky substituents (e.g., nitrobenzoyl) exhibit steric hindrance that can limit reactivity. For example, triphenyl silane (Ph3SiH) shows reduced catalytic performance in dehydrogenative coupling due to steric bulk .
  • Vinyl-substituted triphenylsilanes (e.g., Triphenylvinylsilane) balance steric bulk with functional flexibility, enabling applications in composite materials .

Reactivity in Catalytic Systems

  • Triphenyl silane (Ph3SiH) demonstrates lower hydricity and steric accessibility compared to primary silanes, leading to diminished efficiency in manganese-catalyzed hydrosilylation . The nitrobenzoyl variant may face similar challenges unless the nitro group stabilizes transition states.
  • Boron-containing silanes (e.g., Triphenyl(4-dioxaborolanylphenyl)silane) are tailored for cross-coupling reactions, a niche distinct from nitro-functionalized silanes .

Applications Coupling Agents: Triphenylvinylsilane acts as a molecular bridge in composites, leveraging siloxane bond formation with inorganic surfaces . Catalysis: Nitro-substituted silanes may participate in Pd-mediated oxidative addition, where electronic effects influence equilibrium ratios (e.g., electron-withdrawing groups stabilize Pd–Si intermediates) . Materials Science: Ethynyl-linked nitro silanes could serve as conjugated precursors for conductive polymers or sensors .

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